

# A Comparative Guide to the Characterization of p-Tolyl Phenylacetate and Its Alternatives

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## *Compound of Interest*

Compound Name: *p-Tolyl phenylacetate*

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This guide provides a comprehensive comparison of the synthesis and characterization of **p-Tolyl phenylacetate**, a versatile organic ester, with two common alternatives, benzyl acetate and phenethyl acetate. The information presented is intended to assist researchers in selecting the appropriate compound for their specific applications, ranging from flavor and fragrance formulation to intermediates in organic synthesis.

## Performance Comparison

The selection of an aromatic acetate ester often depends on a combination of factors including synthetic accessibility, purity, and desired sensory or chemical properties. Below is a summary of key performance indicators for **p-Tolyl phenylacetate** and its alternatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	Typical Synthesis Yield (%)	Purity (%)	Sensory Profile
p-Tolyl Phenylacetate	C <sub>15</sub> H <sub>14</sub> O <sub>2</sub>	226.27[1]	High (catalyst dependent)	>99 (GC)	Narcissus, honey-like[2]
Benzyl Acetate	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	150.17[3]	88-94[4][5]	>99	Fruity, jasmine, pear[3]
Phenethyl Acetate	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	164.20[6]	High	>98	Rosy, honey, fruity[6]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the synthesis and characterization protocols for **p-Tolyl phenylacetate**.

### Synthesis of p-Tolyl Phenylacetate via Fischer Esterification

This protocol describes the synthesis of **p-Tolyl phenylacetate** from p-cresol and phenylacetic acid using a solid acid catalyst.[7]

#### Materials:

- p-Cresol
- Phenylacetic acid
- Al<sup>3+</sup>-montmorillonite nanoclay catalyst
- Toluene
- 5% Sodium hydroxide solution

- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine p-cresol (50 mmol), phenylacetic acid (25 mmol), and  $\text{Al}^{3+}$ -montmorillonite nanoclay catalyst (0.5 g) in 30 mL of toluene.
- Reflux the mixture for the desired reaction time (optimized at 6 hours for high yield).
- After cooling to room temperature, filter the mixture to remove the catalyst. Wash the catalyst with toluene.
- Combine the filtrate and washings and transfer to a separatory funnel.
- Wash the organic layer with 5% sodium hydroxide solution to remove unreacted phenylacetic acid, followed by water and then a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude **p-Tolyl phenylacetate**.
- Purify the product by column chromatography or recrystallization as needed.

## Characterization Methods

The synthesized **p-Tolyl phenylacetate** and its alternatives are characterized using a suite of spectroscopic techniques to confirm their structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent such as  $\text{CDCl}_3$  with tetramethylsilane (TMS) as an internal standard.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using KBr pellets or as a thin film on a salt plate to identify characteristic functional group vibrations.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is performed to determine the purity of the compound and to analyze its fragmentation pattern upon electron ionization.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **p-Tolyl phenylacetate**, benzyl acetate, and phenethyl acetate, allowing for a direct comparison of their structural features.

### <sup>1</sup>H NMR Spectral Data

Compound	Chemical Shift ( $\delta$ , ppm) and Multiplicity
p-Tolyl Phenylacetate	2.33 (s, 3H, Ar-CH <sub>3</sub> ), 3.85 (s, 2H, -CH <sub>2</sub> -), 6.92 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 7.30–7.38 (m, 5H, Ar-H)
Benzyl Acetate	2.10 (s, 3H, -CH <sub>3</sub> ), 5.10 (s, 2H, -CH <sub>2</sub> -), 7.35 (m, 5H, Ar-H) <sup>[8]</sup>
Phenethyl Acetate	2.04 (s, 3H, -CH <sub>3</sub> ), 2.94 (t, 2H, Ar-CH <sub>2</sub> -), 4.28 (t, 2H, -CH <sub>2</sub> -O) <sup>[9]</sup>

### <sup>13</sup>C NMR Spectral Data

Compound	Chemical Shift ( $\delta$ , ppm)
p-Tolyl Phenylacetate	20.7, 40.8, 121.1, 127.2, 128.7, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0
Benzyl Acetate	20.95, 66.29, 128.22, 128.52, 135.84, 170.97 <sup>[8]</sup>
Phenethyl Acetate	20.87, 34.98, 64.85, 126.47, 128.41, 128.80, 137.72, 170.95 <sup>[8]</sup>

### IR Spectral Data (Key Peaks)

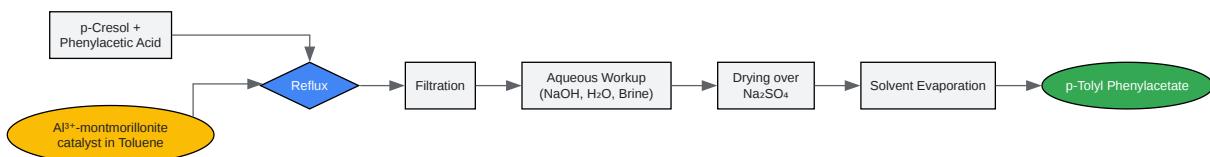
Compound	Wavenumber (cm <sup>-1</sup> ) and Assignment
p-Tolyl Phenylacetate	~1742 (C=O stretch, ester)
Benzyl Acetate	~1740-1745 (C=O stretch, ester)[8][10]
Phenethyl Acetate	~1740-1744 (C=O stretch, ester)[8]

## Mass Spectrometry Data (Key Fragments, m/z)

Compound	Major Fragments (m/z)
p-Tolyl Phenylacetate	226 (M <sup>+</sup> ), 118, 108, 91[1]
Benzyl Acetate	150 (M <sup>+</sup> ), 108, 91, 43[10][11]
Phenethyl Acetate	164 (M <sup>+</sup> ), 104, 91, 43[8][12]

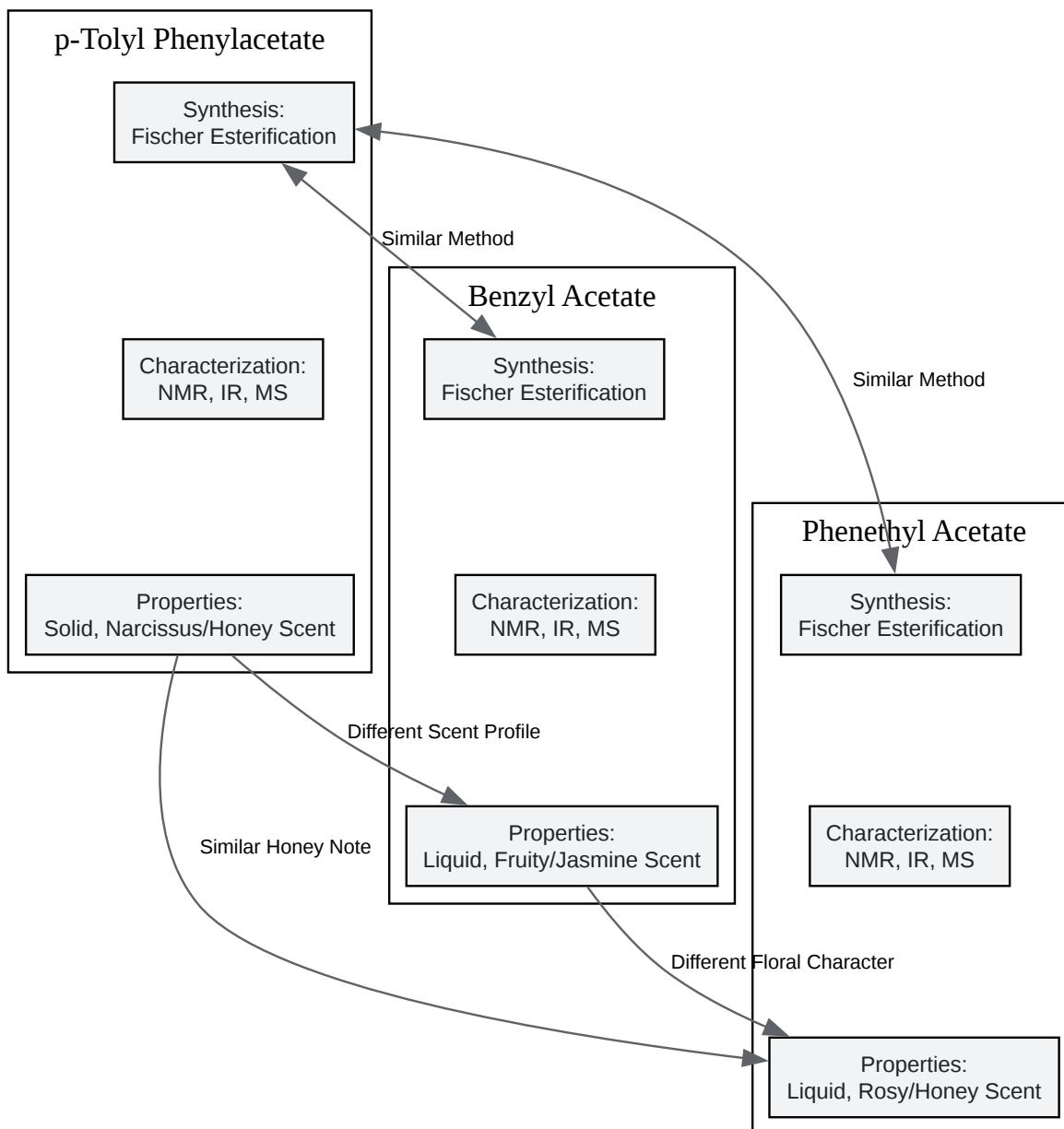
## Visualizations

The following diagrams illustrate the synthesis workflow and a logical comparison of the compounds discussed.



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Caption: Synthesis workflow for **p-Tolyl Phenylacetate**.

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Caption: Comparison of **p-Tolyl Phenylacetate** and alternatives.

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